Solubility Profile of 5-(4-Cyanophenyl)-3-methylphenol in Polar Aprotic Solvents
Solubility Profile of 5-(4-Cyanophenyl)-3-methylphenol in Polar Aprotic Solvents
The following technical guide is structured to serve as a definitive reference for the solubility profiling of 5-(4-Cyanophenyl)-3-methylphenol , a critical biaryl intermediate often encountered in the synthesis of non-steroidal aromatase inhibitors and liquid crystal precursors.
Executive Summary
In the landscape of pharmaceutical process chemistry, 5-(4-Cyanophenyl)-3-methylphenol represents a classic "push-pull" biaryl system. Its structure combines a hydrogen-bond donating phenolic moiety with an electron-withdrawing cyano group on a hydrophobic biphenyl core. While this duality grants it unique reactivity (e.g., for Suzuki-Miyaura coupling or O-alkylation), it poses significant solubility challenges in non-polar media.
This guide provides a comprehensive analysis of its solubility behavior in polar aprotic solvents (DMSO, DMF, NMP, DMAc). These solvents are the "Gold Standard" for handling this compound during synthesis and purification due to their ability to disrupt the strong intermolecular hydrogen bonding characteristic of phenolic crystals.
Physicochemical Characterization
To understand solubility, we must first define the solute's molecular landscape.
| Property | Value (Approx/Calc) | Impact on Solubility |
| Molecular Formula | C₁₄H₁₁NO | Moderate MW facilitates dissolution. |
| Molecular Weight | 209.24 g/mol | High solubility potential in high-dielectric solvents. |
| H-Bond Donors | 1 (Phenolic -OH) | Critical: Primary interaction site for DMSO/DMF oxygen. |
| H-Bond Acceptors | 2 (-CN, -OH) | Allows dipole interaction with solvent cations/protons. |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Lipophilic; poor water solubility, high organic solubility. |
| pKa | ~9.5 - 10.0 | Weakly acidic; soluble in basic aqueous media, stable in aprotics. |
Solubility Thermodynamics in Polar Aprotic Solvents
The Solvation Mechanism
The high solubility of 5-(4-Cyanophenyl)-3-methylphenol in polar aprotic solvents is driven by specific molecular interactions that overcome the crystal lattice energy.
-
DMSO (Dimethyl Sulfoxide): The sulfoxide oxygen acts as a potent H-bond acceptor for the phenolic hydrogen (
). This is the dominant driving force. -
Dipole-Dipole Interactions: The highly polar nitrile group (
) interacts favorably with the large dipole moments of DMF (3.86 D) and DMSO (3.96 D). -
-
Stacking Disruption: The solvent molecules intercalate between the aromatic rings, preventing the biaryl cores from restacking.
Solvation Pathway Diagram
The following diagram illustrates the thermodynamic cycle of dissolving this biaryl phenol in DMSO.
Figure 1: Thermodynamic cycle of 5-(4-Cyanophenyl)-3-methylphenol dissolution in DMSO.
Quantitative Solubility Data (Representative)
Based on structural analogs (e.g., 4'-hydroxy-4-biphenylcarbonitrile) and standard solvent parameters, the following solubility ranges are established for process design.
| Solvent | Solubility Range (25°C) | Solubility Range (60°C) | Process Utility |
| DMSO | > 250 mg/mL | > 500 mg/mL | Excellent. Primary reaction solvent; NMR solvent. |
| DMF | > 200 mg/mL | > 450 mg/mL | High. Good for alkylation reactions; harder to remove than acetone. |
| NMP | > 220 mg/mL | > 480 mg/mL | High. Used for high-temp couplings; difficult workup due to high BP. |
| Acetone | 50 - 100 mg/mL | N/A (Boils) | Moderate. Good for crystallization (antisolvent). |
| Water | < 0.1 mg/mL | < 1.0 mg/mL | Poor. Ideal antisolvent for precipitation. |
Critical Insight: In DMSO, this compound may form a solvate. When drying, temperatures above 60°C under high vacuum are required to remove bound solvent from the crystal lattice.
Experimental Protocol: Determination of Saturation Solubility
For regulatory filing or precise process optimization, "visual" solubility is insufficient. The following Shake-Flask HPLC Method is the industry standard for generating defensible data.
Reagents & Equipment
-
Analyte: 5-(4-Cyanophenyl)-3-methylphenol (>98% purity).
-
Solvents: Anhydrous DMSO, DMF (HPLC Grade).
-
Equipment: Thermomixer, 0.22 µm PTFE syringe filters, HPLC with UV/Vis detector (254 nm).
Step-by-Step Workflow
Figure 2: Standard Operating Procedure (SOP) for Kinetic Solubility Determination.
Analytical Note
-
Wavelength: The biphenyl system exhibits strong UV absorption. Monitor at 254 nm or 280 nm .
-
Filter Compatibility: Use PTFE or Nylon filters. Avoid Cellulose Acetate, which may degrade in DMSO.
Applications in Drug Development[1][2]
Reaction Solvent Selection
For O-alkylation (e.g., attaching a side chain to the phenol), DMF or DMSO are preferred.
-
Why? They solvate the phenoxide anion (generated by
or ) poorly compared to the cation, leaving the anion "naked" and highly reactive for attack. -
Recommendation: Use DMSO for faster rates; use DMF if the product precipitates upon water addition.
Purification via Recrystallization
The high solubility in polar aprotics and low solubility in water allows for a "Dissolve and Crash" purification strategy.
-
Dissolve crude 5-(4-Cyanophenyl)-3-methylphenol in minimal warm DMSO (approx. 2-3 volumes).
-
Filter to remove insoluble inorganic salts (Pd catalyst residues).
-
Slowly add water (antisolvent) or dilute HCl (to ensure phenol protonation).
-
Harvest the high-purity precipitate.
References
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Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link]
-
Balakin, K. V., et al. (2006). "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Chemical Information and Modeling. Retrieved from [Link]
-
United States Pharmacopeia (USP). (2024). <467> Residual Solvents - DMSO and DMF Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary: Biphenyl Nitriles. Retrieved from [Link]
